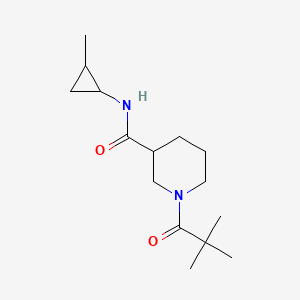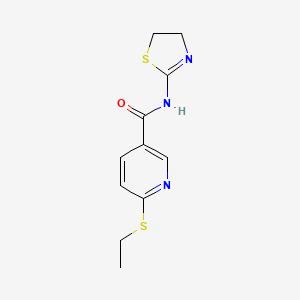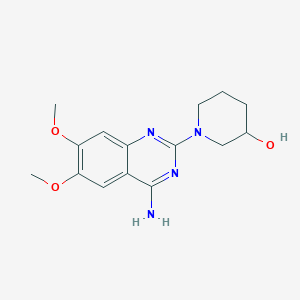
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one, also known as MMMP, is a compound that has gained attention in scientific research due to its potential pharmacological properties. MMMP is a piperazinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and inhibition of voltage-gated sodium channels. Additionally, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one has several advantages for lab experiments, including its potential pharmacological properties and its ability to inhibit the growth of various cancer cell lines. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one, including further research on its mechanism of action, potential applications in the treatment of cancer and inflammatory diseases, and the development of more potent derivatives. Additionally, the potential toxicity of this compound and its derivatives should be further studied to ensure their safety for use in humans.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of cancer and inflammatory diseases.
Synthesis Methods
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one can be synthesized through various methods, including the reaction of 3-methyl-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a reducing agent, such as iron powder, to form 3-methoxy-4-methylbenzamide. This intermediate compound can then be reacted with N-methylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form this compound.
Scientific Research Applications
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2. Additionally, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
properties
IUPAC Name |
4-(3-methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-5-11(8-12(9)19-3)14(18)16-7-6-15-13(17)10(16)2/h4-5,8,10H,6-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNVTFXCODSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)


![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)